molecular formula C18H14ClNO2 B12131912 (1-chloro(2-naphthyloxy))-N-methyl-N-benzamide

(1-chloro(2-naphthyloxy))-N-methyl-N-benzamide

Cat. No.: B12131912
M. Wt: 311.8 g/mol
InChI Key: DPLDSWNMYDFAIX-UHFFFAOYSA-N
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Description

(1-chloro(2-naphthyloxy))-N-methyl-N-benzamide is a chemical compound that features a unique structure combining a naphthyloxy group, a chlorinated benzamide, and a methylated nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-chloro(2-naphthyloxy))-N-methyl-N-benzamide typically involves the reaction of 1-naphthol with epichlorohydrin to form 1-chloro-3-(1-naphthyloxy)-2-propanol . This intermediate is then reacted with N-methylbenzamide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-chloro(2-naphthyloxy))-N-methyl-N-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorinated benzamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or naphthyloxy derivatives.

Scientific Research Applications

(1-chloro(2-naphthyloxy))-N-methyl-N-benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-chloro(2-naphthyloxy))-N-methyl-N-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-chloro(2-naphthyloxy))-N-methyl-N-benzamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

(1-chloronaphthalen-2-yl) N-methyl-N-phenylcarbamate

InChI

InChI=1S/C18H14ClNO2/c1-20(14-8-3-2-4-9-14)18(21)22-16-12-11-13-7-5-6-10-15(13)17(16)19/h2-12H,1H3

InChI Key

DPLDSWNMYDFAIX-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)Cl

Origin of Product

United States

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